4-Bromolevamisole

Description

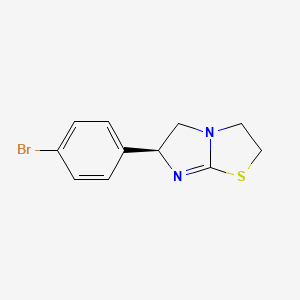

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHGAIADRJRJOY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350780 | |

| Record name | AC1LEL7H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56943-06-7 | |

| Record name | 4-Bromolevamisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056943067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1LEL7H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOLEVAMISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEN33FEM7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Inhibition of Alkaline Phosphatase by 4-Bromolevamisole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between 4-bromolevamisole and alkaline phosphatase (AP), outlining the kinetic basis of its inhibitory action and providing robust, field-proven protocols for its characterization.

Introduction: Alkaline Phosphatase and the Significance of Its Inhibition

Alkaline phosphatases (ALPs) are a group of ubiquitous enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH, playing critical roles in diverse biological processes.[][2] Found in organisms from bacteria to humans, these enzymes are crucial for processes such as bone mineralization, nutrient absorption, and cellular signaling.[][2][3] Given their physiological importance, the study of ALP inhibitors is a significant area of research, with implications for treating diseases characterized by aberrant ALP activity, such as Paget's disease of bone and certain cancers.[3]

Levamisole and its derivatives are well-established, potent inhibitors of specific ALP isoenzymes.[4][5][6] This guide focuses on 4-bromolevamisole (also known as L-p-Bromotetramisole), a halogenated derivative of levamisole, recognized for its potent and selective inhibition of non-intestinal alkaline phosphatases.[7][8][9] Understanding its precise mechanism of action is fundamental for its application as a research tool and for the development of novel therapeutics.

Part 1: The Core Mechanism - Stereospecific, Uncompetitive Inhibition

The inhibitory action of levamisole and its analogue, 4-bromolevamisole, on tissue non-specific alkaline phosphatases (e.g., from liver, bone, and kidney) is characterized as stereospecific and uncompetitive .[4][5][7][10]

-

Uncompetitive Inhibition: This mode of inhibition is distinct in that the inhibitor does not bind to the free enzyme. Instead, it exclusively binds to the enzyme-substrate (ES) complex.[11][12] In the case of ALP, the reaction proceeds via a phosphoenzyme intermediate. The inhibitor is thought to form a stable complex with this intermediate, preventing the final dephosphorylation step and release of the product.[4][5][10][13] This binding action effectively sequesters the ES complex into an inactive ESI complex.[11]

-

Kinetic Consequences: Uncompetitive inhibition leads to a characteristic decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[11] The reduction in Vmax occurs because the inhibitor-bound complexes are non-productive.[11] The decrease in Km is a consequence of the inhibitor binding to the ES complex, which, by Le Chatelier's principle, shifts the equilibrium toward ES formation, thereby increasing the apparent affinity of the enzyme for its substrate.[11]

-

Stereospecificity: The inhibition is highly specific to the levorotatory (L-isomer) form of bromotetramisole. The corresponding dextrorotatory (D-isomer) shows no significant inhibitory effect, highlighting a precise stereochemical interaction with the enzyme-substrate complex.[8]

Caption: Workflow for kinetic characterization of an enzyme inhibitor.

Protocol 1: Alkaline Phosphatase Activity Assay (Baseline)

This protocol measures the baseline activity of ALP using the chromogenic substrate p-nitrophenyl phosphate (pNPP). ALP hydrolyzes pNPP to p-nitrophenol (pNP), a yellow product that can be quantified by measuring absorbance at 405 nm. [2][14][15] Materials:

-

Alkaline Phosphatase (e.g., calf intestinal or human liver)

-

Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

-

Substrate: p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 1 M)

-

96-well clear, flat-bottom microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare Working Reagent: For each reaction, prepare a working solution containing Assay Buffer and pNPP. For a final concentration of 10 mM pNPP in a 200 µL reaction, mix buffer and substrate accordingly.

-

Set up Plate: Add 180 µL of the working reagent to each well.

-

Initiate Reaction: Add 20 µL of ALP enzyme solution to each well. For blank wells, add 20 µL of the enzyme's storage buffer.

-

Measure Absorbance: Immediately place the plate in a reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Calculate Activity: Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

Protocol 2: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of 4-bromolevamisole in the assay buffer.

-

Set up Assay: To appropriate wells, add ALP enzyme, assay buffer, and varying concentrations of the 4-bromolevamisole dilutions.

-

Initiate Reaction: Add a fixed, saturating concentration of pNPP substrate to all wells to start the reaction.

-

Measure and Analyze: Measure the reaction rates as described in Protocol 1. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Kinetic Analysis to Determine Inhibition Type

This is the definitive experiment to confirm the uncompetitive mechanism. The assay is run across a matrix of varying substrate and inhibitor concentrations.

Procedure:

-

Set up Plate Matrix: Design the plate layout to include multiple concentrations of pNPP (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value) and several fixed concentrations of 4-bromolevamisole (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

-

Run Assays: For each inhibitor concentration, perform a full substrate titration, measuring the initial reaction velocity (V₀) at each substrate concentration as described in Protocol 1.

-

Data Analysis:

-

Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will yield a series of hyperbolic curves.

-

Lineweaver-Burk Plot: Transform the data by plotting 1/V₀ versus 1/[S]. This double-reciprocal plot is crucial for diagnosing the inhibition mechanism. [16][17][18]

-

Part 3: Data Interpretation and Expected Outcomes

The Lineweaver-Burk plot is the most powerful tool for distinguishing between inhibition types. [17]For the uncompetitive inhibition mechanism of 4-bromolevamisole, the plot will produce a series of parallel lines . [16][19]

-

Each line on the plot represents a different fixed concentration of the inhibitor.

-

As the inhibitor concentration increases, the lines will shift upwards and to the left.

-

The parallel nature indicates that the ratio of Km/Vmax remains constant, as both parameters decrease proportionally. [16] Table 1: Expected Changes in Kinetic Parameters for Uncompetitive Inhibition

| Parameter | Description | Effect of 4-Bromolevamisole | Lineweaver-Burk Plot Intercept |

| Vmax | Maximum reaction velocity | Decreases | Y-intercept (1/Vmax) increases |

| Km | Michaelis Constant | Decreases | X-intercept (-1/Km) becomes more negative (shifts left) |

| Ki | Inhibition Constant | N/A | Derived from secondary plots of intercepts vs. [I] |

A known Ki value for bromolevamisole with human liver ALP is approximately 2.8 x 10⁻⁶ M (2.8 µM) at pH 10.5, demonstrating its high potency. [7]This is significantly more potent than its parent compound, levamisole, which has a Ki of 45 µM for bovine ALP. [20]

Conclusion

4-Bromolevamisole acts as a potent, stereospecific, and uncompetitive inhibitor of tissue non-specific alkaline phosphatase. This mechanism, characterized by the inhibitor's exclusive binding to the enzyme-substrate complex, results in a proportional decrease in both Vmax and Km. The experimental protocols detailed in this guide provide a robust framework for verifying this mechanism and quantifying the inhibitor's kinetic parameters. A thorough understanding of this interaction is essential for leveraging 4-bromolevamisole as a selective tool in biochemical research and for informing the design of next-generation therapeutics targeting alkaline phosphatase.

References

-

Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry, 22(7), 972-976. [Link]

-

Kozak, M. E., & Kitos, P. A. (1989). Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes. International Journal of Biochemistry, 21(4), 401-405. [Link]

-

Van Belle, H. (1976). Alkaline Phosphatase. I. Kinetics and Inhibition by Levamisole of Purified lsoenzymes from Humans. Janssen Pharmaceutica Research Laboratories. [Link]

-

Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. PubMed. [Link]

-

Bastin, B., et al. (1989). Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives. Agents and Actions, 26(3-4), 256-260. [Link]

-

Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Semantic Scholar. [Link]

-

Wikipedia. (2023). Uncompetitive inhibition. Wikipedia. [Link]

-

MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. [Link]

-

ResearchGate. (n.d.). Enzyme kinetics: partial and complete uncompetitive inhibition. Request PDF. [Link]

-

Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. [Link]

-

ChemTalk. (2024). Lineweaver-Burk Plot. [Link]

-

Pappas, P. W., & Leiby, D. A. (1989). Competitive, uncompetitive, and mixed inhibitors of the alkaline phosphatase activity associated with the isolated brush border membrane of the tapeworm Hymenolepis diminuta. Journal of Cellular Biochemistry, 40(2), 239-248. [Link]

-

The Organic Chemistry Tutor. (2024, July 17). Uncompetitive Inhibitors Lineweaver-Burk Plot (Part 3) | Biochemistry [Video]. YouTube. [Link]

-

Leah4sciMCAT. (2020, May 13). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors [Video]. YouTube. [Link]

-

LearnChemE. (2016, May 4). Derivation of Enzyme Kinetics for Uncompetitive Inhibition [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2025, September 4). 5.4: Enzyme Inhibition. [Link]

-

Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry. [Link]

-

Borgers, M., & Thoné, F. (1975). The inhibition of alkaline phosphatase by L-p-bromotetramisole. Histochemistry, 44(3), 277-280. [Link]

-

Van Belle, H. (1977). L-p-Bromotetramisole, a new reagent for use in measuring placental or intestinal isoenzymes of alkaline phosphatase in human serum. Clinical Chemistry, 23(3), 454-459. [Link]

-

G-Biosciences. (n.d.). L-Bromotetramisole, 100 MG. [Link]

-

Woltgens, J. H., Lyaruu, D. M., & Bervoets, T. J. (1987). Effect of alkaline-phosphatase inhibition by 1-p-bromotetramisole on the formation of trichloroacetic acid-[32P]-insoluble phosphate from inorganic [32P]. Archives of Oral Biology, 32(1), 67-70. [Link]

-

BioAssay Systems. (n.d.). QuantiChrom™ Alkaline Phosphatase Assay Kit. [Link]

-

Marie, P. J., Hott, M., & Pointillart, A. (1986). Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse. Calcified Tissue International, 38(5), 296-302. [Link]

-

Patsnap Synapse. (2024, June 25). What are Alkaline phosphatase inhibitors and how do they work?. [Link]

Sources

- 2. Alkaline phosphatase (ALP) Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. What are Alkaline phosphatase inhibitors and how do they work? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-p-Bromotetramisole, a new reagent for use in measuring placental or intestinal isoenzymes of alkaline phosphatase in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 13. semanticscholar.org [semanticscholar.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. medschoolcoach.com [medschoolcoach.com]

- 17. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 18. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]

- 19. youtube.com [youtube.com]

- 20. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromolevamisole Binding Affinity to Nicotinic Acetylcholine Receptors

The following technical guide details the pharmacological profile, binding determinants, and experimental characterization of 4-Bromolevamisole at nicotinic acetylcholine receptors (nAChRs).

Executive Summary

4-Bromolevamisole (also known as p-bromolevamisole or (-)-p-bromotetramisole) is a halogenated derivative of the anthelmintic agent levamisole. While levamisole is the archetypal agonist for the nematode-specific L-type nicotinic acetylcholine receptor (L-AChR) , the 4-bromo analog is pharmacologically distinct due to its enhanced potency as an alkaline phosphatase inhibitor .

In drug development and cholinergic pharmacology, 4-Bromolevamisole serves two critical functions:

-

Specificity Probe: It is used to distinguish between cholinergic responses (nAChR-mediated) and non-cholinergic enzymatic effects (phosphatase-mediated) in complex tissue preparations.

-

SAR Scaffold: It represents a key data point in Structure-Activity Relationship (SAR) studies, probing the steric tolerance of the nAChR orthosteric binding pocket at the para-position of the phenyl ring.

This guide provides the structural basis for its binding, comparative affinity profiles, and validated protocols for quantifying its interaction with nAChR subtypes.

Molecular Pharmacology & Structural Logic

Structural Determinants of Binding

The binding of levamisole and its derivatives to the nAChR relies on a cation-

-

Levamisole (Parent): Unsubstituted phenyl ring. Fits optimally into the C. elegans L-AChR pocket (composed of UNC-38, UNC-63, UNC-29, LEV-1, and LEV-8 subunits).

-

4-Bromolevamisole (Analog): Contains a bromine atom at the para-position.

-

Steric Effect: The bulky bromine atom probes the depth of the hydrophobic pocket. In mammalian

receptors, this substitution often reduces efficacy compared to the parent compound, whereas in specific nematode subtypes, it retains agonist activity. -

Electronic Effect: The electron-withdrawing nature of bromine affects the pKa of the imidazothiazole nitrogen, potentially modulating the strength of the essential cation-

interaction.

-

Mechanism of Action[1]

-

Nematode nAChR (L-Type): Acts as a cholinergic agonist .[1] Like levamisole, it induces membrane depolarization and spastic paralysis, though its relative potency is often modulated by the specific subunit composition (e.g., presence of ACR-8).

-

Mammalian nAChR (

,

Binding Affinity Profile

The following table summarizes the comparative pharmacological profile. Note that while Levamisole is the high-affinity benchmark for L-AChRs, 4-Bromolevamisole is the benchmark for Phosphatase inhibition.

| Target Class | Receptor / Enzyme | Ligand | Affinity / Potency ( | Mode of Action |

| Nematode nAChR | C. elegans L-AChR | Levamisole | Full Agonist | |

| 4-Bromolevamisole | Agonist | |||

| Mammalian nAChR | Human | Levamisole | Weak Partial Agonist / PAM | |

| 4-Bromolevamisole | Weak Partial Agonist | |||

| Enzyme | Alkaline Phosphatase | Levamisole | Inhibitor | |

| 4-Bromolevamisole | Potent Inhibitor |

*Note: The affinity of 4-Bromolevamisole for nAChR is inferred from competitive displacement of [3H]-meta-aminolevamisole ([3H]MAL) and muscle contraction assays. It is generally equipotent or slightly less potent than levamisole at the receptor, but significantly more potent at the phosphatase enzyme.

Visualization: Pharmacological Selectivity Logic

Experimental Methodologies

To empirically determine the binding affinity (

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the

Reagents:

-

Source Tissue: C. elegans membrane preparation (wild-type or unc-29 null as negative control).

-

Radioligand:

-meta-aminolevamisole ( -

Competitor: 4-Bromolevamisole oxalate (10 pM to 100

M).

Workflow:

-

Membrane Prep: Homogenize worms in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 30,000 x g for 20 min. Resuspend pellet.

-

Incubation: In 96-well plates, mix:

-

50

L Membrane suspension (20-50 -

25

L Radioligand ( -

25

L 4-Bromolevamisole (serial dilutions).

-

-

Equilibrium: Incubate for 2 hours at 4°C (Levamisole binding kinetics are slow; ensure equilibrium is reached).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to the Cheng-Prusoff equation:

Protocol B: Two-Electrode Voltage Clamp (TEVC)

Objective: Measure functional potency (

System: Xenopus laevis oocytes expressing recombinant L-AChR subunits (UNC-38/UNC-29/UNC-63).

Workflow:

-

Expression: Inject cRNA mixtures (ratio 1:1:1) into oocytes. Incubate 2-4 days at 18°C.

-

Setup: Place oocyte in recording chamber perfused with Ringer’s solution containing Atropine (0.5

M) to block endogenous muscarinic receptors. -

Clamping: Impale with two microelectrodes (1-3 M

resistance). Clamp voltage at -60 mV . -

Application:

-

Apply ACh (100

M) for 10s to establish -

Apply 4-Bromolevamisole (increasing concentrations) for 10s.

-

-

Data Analysis: Normalize peak current responses to the ACh control. Plot Dose-Response curve to derive

.

Visualization: Experimental Workflow

References

-

Lewis, J. A., et al. (1980). Levamisole-resistant mutants of the nematode Caenorhabditis elegans appear to lack pharmacological acetylcholine receptors. Neuroscience.[2][3] Link

-

Qian, H., et al. (2008). Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans. The FASEB Journal. Link

-

Rayes, D., et al. (2004). The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors. Molecular Pharmacology. Link

-

Borgers, M. (1973). The cytochemical application of new potent inhibitors of alkaline phosphatases. Journal of Histochemistry & Cytochemistry. (Establishes 4-bromo potency). Link

-

Hu, Y., et al. (2009). The New Anthelmintic Tribendimidine is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist.[1] PLOS Neglected Tropical Diseases. Link

Sources

Investigative Guide: Metabolic Profiling of 4-Bromolevamisole in Human Liver Microsomes (HLM)

Topic: Metabolic Pathways of 4-Bromolevamisole in Human Liver Microsomes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

4-Bromolevamisole (p-bromolevamisole) is a halogenated analog of the anthelmintic and immunomodulator levamisole. While levamisole metabolism is extensively documented, the specific metabolic fate of 4-bromolevamisole in human liver microsomes (HLM) remains a niche area of toxicological and pharmacological research. This compound appears primarily as a synthesis impurity in illicit levamisole supplies or as a specific alkaline phosphatase inhibitor in biochemical assays.

This guide provides a predictive metabolic framework and a self-validating experimental protocol for elucidating these pathways. It synthesizes established levamisole biotransformation mechanisms with the steric and electronic constraints imposed by the para-bromo substituent.

Key Mechanistic Deviations from Levamisole

-

The "Bromine Blockade": In levamisole, para-hydroxylation of the phenyl ring is a minor but distinct pathway. In 4-bromolevamisole, the C-4 position is occupied by a bromine atom, blocking this site. This steric hindrance likely shifts oxidative pressure toward the imidazothiazole ring and increases the ratio of ring-opened metabolites.

-

Lipophilicity & Retention: The addition of a bromine atom significantly increases logP, potentially altering microsomal binding affinity (K_m) and reducing clearance rates compared to the parent compound.

-

Toxicological Pharmacophore: The potential formation of 4-bromoaminorex (an analog of the stimulant aminorex) represents a critical pathway for investigation due to its likely psychostimulant and anorectic properties.

Predicted Metabolic Pathways

Based on Structure-Activity Relationships (SAR) and the metabolic map of levamisole, 4-bromolevamisole is expected to undergo three primary Phase I transformations in HLMs.

Pathway A: Thiazolidine Ring Oxidation (Dehydrogenation)

The imidazothiazole ring system is susceptible to oxidation.

-

Mechanism: Cytochrome P450 (likely CYP3A4/CYP1A2) mediated dehydrogenation.

-

Product: 4-Bromo-2-oxo-levamisole (analogous to oxo-levamisole).

-

Mass Shift: +16 Da (Oxygen insertion) or -2 Da (Desaturation) depending on the specific intermediate stability.

Pathway B: Hydrolytic Ring Opening

The thiazolidine ring is metabolically labile.

-

Mechanism: Hydrolysis of the C-S bond, often preceded by S-oxidation.

-

Product: 4-Bromo-mercaptoethyl-intermediate (Open chain thiol).

-

Significance: This free thiol is highly reactive and serves as a precursor for Phase II conjugation (glucuronidation/methylation) or dimerization.

Pathway C: Bioactivation to 4-Bromoaminorex

-

Mechanism: Cyanogen bromide-like rearrangement or metabolic conversion similar to the levamisole

aminorex pathway. -

Product: 4-Bromoaminorex (5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine).

-

Risk: High. This metabolite would retain the amphetamine-like pharmacophore of aminorex, potentially with higher potency due to the halogen.

Visualization: Metabolic Map

The following diagram illustrates the predicted biotransformations.

Figure 1: Predicted Phase I and II metabolic pathways of 4-Bromolevamisole in human liver microsomes.

Experimental Protocol: HLM Incubation

This protocol is designed to isolate Phase I metabolites and identify the specific contribution of P450 enzymes.

Reagents & Preparation[1][2]

-

Test Compound: 4-Bromolevamisole (10 mM stock in DMSO).

-

Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g., Levamisole-d5).

Step-by-Step Workflow

-

Pre-Incubation:

-

Thaw HLMs on ice.

-

Prepare reaction mixture: Phosphate buffer + HLM (final conc. 0.5 mg/mL) + 4-Bromolevamisole (final conc. 10 µM).

-

Equilibrate at 37°C for 5 minutes.

-

Control A: No NADPH (detects non-CYP degradation).

-

Control B: No Microsomes (detects chemical instability).

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Total reaction volume: 200 µL.

-

-

Time-Course Sampling:

-

Incubate at 37°C with shaking.

-

Sample at T = 0, 15, 30, 60, and 90 minutes.

-

-

Termination:

-

Transfer 50 µL of reaction mixture into 150 µL of Quench Solution.

-

Vortex for 30 seconds; Centrifuge at 15,000 x g for 10 minutes (4°C).

-

-

Analysis:

-

Inject supernatant into LC-MS/MS.

-

Analytical Strategy: LC-MS/MS Identification

The presence of bromine provides a distinct mass spectrometric advantage: the isotopic doublet .

The "Twin Peak" Validation Rule

Bromine exists as two stable isotopes:

-

Rule: Any genuine metabolite of 4-bromolevamisole MUST exhibit two mass spectral peaks of approximately equal intensity separated by 2 Da (M and M+2).

-

Application: If a putative metabolite peak does not show this 1:1 doublet, it is an artifact or a contaminant.

Metabolite Decision Tree

| Predicted Metabolite | Mass Shift (vs Parent) | Theoretical m/z ( | Diagnostic Fragment Ions |

| Parent (4-Br-Lev) | 0 | ~281.0 | 281/283 |

| 4-Br-Aminorex | -26 Da (approx) | ~255.0 | 255/257 |

| 4-Br-Oxo-Lev | +16 Da | ~297.0 | Retention of Br-pattern; loss of CO |

| Ring Open Thiol | +18 Da (Hydrolysis) | ~299.0 | 299/301 |

Workflow Diagram: Metabolite ID

Figure 2: Logical workflow for filtering and identifying brominated metabolites using LC-MS/MS data.

References

-

Levamisole Metabolism (General): Kouassi, E., et al. (1986). "Metabolism of levamisole by human liver microsomes." Drug Metabolism and Disposition. Link

-

Aminorex Formation: Bertol, E., et al. (2011). "Levamisole and aminorex in urine samples from cocaine users."[1][2] Journal of Pharmaceutical and Biomedical Analysis. Link

- Halogenated Analog Behavior: Smith, D.A., et al. (2012). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. (Reference for halogen effects on metabolic blockade).

-

HLM Protocol Standards: Thermo Fisher Scientific. "Liver Microsome Incubation Protocol." Link

- Mass Spectrometry of Brominated Compounds: McLafferty, F.W. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

4-Bromolevamisole: Probing Alkaline Phosphatase-Dependent Survival in Cancer Cells

Content Type: Technical Guide & Whitepaper Audience: Researchers, Drug Discovery Scientists, and Oncologists

Executive Summary

4-Bromolevamisole (specifically the L-isomer, L-p-bromotetramisole ) is a potent, irreversible, and stereospecific inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP/ALPL) . While its parent compound, Levamisole, is a well-known immunomodulator and adjuvant chemotherapeutic, the 4-bromo derivative exhibits significantly higher affinity for alkaline phosphatases.

In oncology research, 4-Bromolevamisole serves as a critical chemical probe. It is used to dismantle the purinergic signaling shield that many tumors employ to survive. By inhibiting TNAP, this compound prevents the hydrolysis of extracellular ATP into adenosine. The resulting accumulation of pro-inflammatory ATP and depletion of pro-survival adenosine forces cancer cells into apoptosis, often via P2X7 receptor activation or metabolic stress.

This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies for using 4-Bromolevamisole to induce and measure apoptosis in cancer cell lines.

Chemical & Pharmacological Profile

| Property | Specification |

| IUPAC Name | (6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |

| Common Name | L-p-Bromotetramisole; 4-Bromolevamisole |

| Molecular Weight | ~283.19 g/mol (Free base) |

| Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP/ALPL) |

| Mechanism | Uncompetitive/Irreversible Inhibition |

| Solubility | Soluble in DMSO (>10 mg/mL); Water (as oxalate salt) |

| Stability | Stable at -20°C; Hydrolyzes slowly in basic aqueous solutions |

Mechanism of Action: The TNAP-Purinergic Axis

The induction of apoptosis by 4-Bromolevamisole is not a direct cytotoxic effect (like doxorubicin) but a metabolic intervention . It targets the extracellular microenvironment of the cancer cell.

The Signaling Cascade

-

Baseline (Tumor Survival): Cancer cells often overexpress TNAP. TNAP hydrolyzes extracellular ATP (eATP) into AMP and subsequently Adenosine. Adenosine binds to P1 receptors (A2A, A2B), promoting immunosuppression and cell survival.

-

Inhibition: 4-Bromolevamisole covalently binds to the active site of TNAP, permanently disabling it.

-

Metabolic Shift:

-

eATP Accumulation: Without TNAP, eATP levels surge.

-

Adenosine Depletion: Survival signals are cut off.

-

-

Apoptosis Trigger: High eATP activates P2X7 receptors , which function as ATP-gated cation channels. Prolonged activation leads to pore formation, massive Ca²⁺ influx, NLRP3 inflammasome activation, and subsequent apoptosis or pyroptosis.

Figure 1: The mechanism of 4-Bromolevamisole-induced apoptosis via the TNAP-Purinergic axis. Inhibition of TNAP shifts the balance from pro-survival Adenosine to pro-apoptotic ATP.

Experimental Protocols

Reagent Preparation

-

Stock Solution (100 mM): Dissolve 4-Bromolevamisole oxalate in sterile DMSO. Vortex until clear. Aliquot into 20 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute stock in serum-free media immediately before use.

-

Note: Serum (FBS) contains endogenous alkaline phosphatases. Heat-inactivate FBS (56°C for 30 min) or use serum-free conditions during the short-term treatment window to isolate the drug's effect on cell-surface TNAP.

-

TNAP Activity Validation Assay

Before assessing apoptosis, confirm that 4-Bromolevamisole is effectively inhibiting TNAP in your specific cell line (e.g., Saos-2, HeLa, or MCF-7).

-

Seeding: Plate

cells/well in a 96-well plate. Allow attachment (24h). -

Treatment: Treat with 4-Bromolevamisole (0.1, 1, 10, 100 µM) for 2 hours.

-

Substrate Addition: Add pNPP (p-Nitrophenyl Phosphate) substrate solution.

-

Measurement: Incubate at 37°C for 30–60 mins. Measure absorbance at 405 nm .

-

Result: A dose-dependent decrease in OD405 confirms target engagement.

Apoptosis Induction Workflow

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to distinguish early vs. late apoptosis.

Step-by-Step Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g.,

cells/well) in 6-well plates. -

Incubate until 70–80% confluency.

-

-

Drug Treatment:

-

Replace media. Add 4-Bromolevamisole at determined IC50 (typically 10–50 µM depending on TNAP expression levels).

-

Controls:

-

Negative: DMSO vehicle (0.1%).

-

Positive: Staurosporine (1 µM) or Doxorubicin.

-

-

Incubation: 24 to 48 hours. Note: TNAP inhibition effects are slower than direct cytotoxic agents.

-

-

Harvesting:

-

Collect media (contains floating dead cells).

-

Wash adherent cells with PBS.

-

Trypsinize gently (EDTA-free trypsin is preferred to protect membrane markers) and combine with collected media.

-

Centrifuge at 300 x g for 5 mins.

-

-

Staining (Annexin V/PI):

-

Resuspend pellet in 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂). Calcium is critical for Annexin V binding.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.

-

Incubate 15 mins at Room Temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze immediately.

-

Gating Strategy:

-

Q1 (Annexin- / PI+): Necrosis / Debris.

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Viable.

-

Q4 (Annexin+ / PI-): Early Apoptosis.

-

-

Figure 2: Experimental workflow for assessing apoptosis induction.

Data Interpretation & Troubleshooting

Quantitative Data Summary Template

Use the following table structure to report your findings.

| Treatment Group | Concentration (µM) | % Viable (Q3) | % Early Apoptosis (Q4) | % Late Apoptosis (Q2) | Statistical Sig. (p-value) |

| Vehicle Control | 0 | 95.2 ± 1.2 | 2.1 ± 0.5 | 1.5 ± 0.3 | N/A |

| 4-Bromolevamisole | 10 | 82.4 ± 2.1 | 12.5 ± 1.1 | 4.1 ± 0.8 | < 0.05 |

| 4-Bromolevamisole | 50 | 45.6 ± 3.5 | 35.2 ± 2.8 | 18.1 ± 1.5 | < 0.001 |

| Positive Control | N/A | 12.1 ± 4.0 | 25.4 ± 3.0 | 60.2 ± 5.1 | < 0.001 |

Troubleshooting Guide

-

Issue: No Apoptosis Observed.

-

Cause: Cell line may have low TNAP expression.

-

Solution: Perform Western Blot or qPCR for ALPL gene. If TNAP is absent, 4-Bromolevamisole will have no target.

-

Cause: High Adenosine Deaminase (ADA) activity in serum.

-

Solution: Reduce FBS concentration or use heat-inactivated FBS to prevent exogenous degradation of adenosine/ATP.

-

-

Issue: High Necrosis (PI only) without Early Apoptosis.

-

Cause: Drug concentration too high (toxic off-target effects) or handling stress.

-

Solution: Titrate dose down. Ensure gentle trypsinization.

-

-

Issue: Inconsistent TNAP Inhibition.

-

Cause: pH of media.

-

Solution: TNAP activity is pH-dependent (optimal at alkaline pH). Ensure culture media maintains physiological pH (7.4), though the enzyme is active on the cell surface.

-

References

-

Borgers, M., & Thoné, F. (1975). The inhibition of alkaline phosphatase by L-p-bromotetramisole. Histochemistry, 44(3), 277–280.

-

Hegde, M., et al. (2012).[1] Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice.[1] PLoS ONE, 7(9), e43632. (Note: Discusses structural analogs).

-

Millan, J. L. (2006). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Purinergic Signalling, 2(2), 335–341.

-

Zimmermann, H. (2021). Ectonucleoside triphosphate diphosphohydrolases and ecto-5'-nucleotidase in purinergic signaling: how the field developed and where we are now. Purinergic Signalling, 17, 117–125.

-

Veschi, V., et al. (2020).[2] Targeting Phosphatases and Kinases: How to Checkmate Cancer. Frontiers in Cell and Developmental Biology.

Sources

Methodological & Application

Guide to the Preparation and Management of 4-Bromolevamisole Stock Solutions in DMSO

An Application Note for Researchers and Drug Development Professionals

Abstract

4-Bromolevamisole, a derivative of levamisole, is a potent, non-specific inhibitor of alkaline phosphatases (APs) and is widely utilized in biomedical research to study cellular processes regulated by these enzymes.[1] Accurate and reproducible experimental outcomes are fundamentally dependent on the precise preparation, validation, and storage of stock solutions. This document provides a comprehensive, field-proven protocol for the preparation of 4-Bromolevamisole stock solutions in Dimethyl Sulfoxide (DMSO). It details critical steps from initial calculation and safe handling to quality control and long-term storage, ensuring the integrity and reliability of this key reagent for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of a Validated Stock Solution

4-Bromolevamisole, often supplied as (-)-p-Bromolevamisole oxalate, is a powerful chemical tool for inhibiting alkaline phosphatase activity in various experimental models.[1] Its utility spans from basic cell biology to preclinical drug screening. The reliability of data generated using this inhibitor is directly linked to the concentration accuracy and stability of the solution used. An improperly prepared stock solution—whether due to calculation errors, incomplete solubilization, degradation, or contamination—can lead to misleading results, threatening the validity of entire studies.

Dimethyl Sulfoxide (DMSO) is the solvent of choice for 4-Bromolevamisole due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media used in cell culture and biochemical assays.[2][3] However, DMSO is not an inert bystander; its hygroscopic nature and ability to facilitate the absorption of substances through the skin demand specific handling procedures to maintain both the integrity of the stock solution and the safety of the researcher.[4]

This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each step, establishing a self-validating system for your laboratory's workflow.

Materials and Reagent Information

Compound and Solvent Specifications

Successful preparation begins with well-characterized, high-purity reagents. The following table summarizes essential information for the primary components. Note that 4-Bromolevamisole is commonly supplied as an oxalate salt, which is critical for accurate molecular weight calculations.

| Parameter | (-)-p-Bromolevamisole Oxalate | Dimethyl Sulfoxide (DMSO) |

| Synonyms | (-)-4-Bromotetramisole oxalate, L-p-Bromotetramisole oxalate[5] | Methyl sulfoxide, Me2SO[3] |

| CAS Number | 62284-79-1[5] | 67-68-5 |

| Molecular Formula | C₁₁H₁₁BrN₂S · C₂H₂O₄[5] | C₂H₆OS[6] |

| Molecular Weight | 373.22 g/mol [5] | 78.13 g/mol [6] |

| Appearance | White to off-white powder[1][5] | Colorless liquid |

| Purity/Grade | ≥98% recommended | Anhydrous, ≥99.7% recommended |

| Solubility in DMSO | ≥29 mg/mL (77.70 mM)[1] | Miscible |

Required Equipment and Consumables

-

Analytical balance (readability to 0.1 mg or better)

-

Weighing paper or boat

-

Spatula

-

Calibrated micropipettes (P200, P1000)

-

Sterile, high-quality pipette tips

-

Amber glass vials or polypropylene cryotubes with screw caps

-

Vortex mixer

-

Sonicator bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Safety First: Handling 4-Bromolevamisole and DMSO

Adherence to safety protocols is non-negotiable. Both the solute and the solvent present potential hazards that must be managed.

-

4-Bromolevamisole Oxalate: This compound is classified as acutely toxic if swallowed or in contact with skin (Acute Tox. 4)[7]. Always handle the powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation. Avoid all direct contact with skin and eyes.

-

Dimethyl Sulfoxide (DMSO): DMSO is an exceptional solvent that readily penetrates the skin. This property means it can act as a carrier, transporting any dissolved substances—including toxic compounds like 4-Bromolevamisole—directly into the bloodstream. Therefore, wearing double-layered nitrile gloves is a mandatory precaution. Always work in a well-ventilated area.

Protocol I: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

The Principle of Accurate Preparation

The foundation of a reliable stock solution is an accurate mass-to-volume ratio. This requires a precise calculation based on the compound's molecular weight, careful weighing technique, and the use of calibrated volumetric equipment. The goal is to achieve complete dissolution of the solute in the solvent to create a homogenous solution where every aliquot contains a known quantity of the compound.

Calculation of Mass

The mass of (-)-p-Bromolevamisole oxalate required is determined using the following formula:

Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 5 mL of a 10 mM Stock Solution:

-

Convert Units:

-

Desired Concentration: 10 mM = 0.010 mol/L

-

Desired Volume: 5 mL = 0.005 L

-

-

Apply Formula:

-

Mass (g) = 0.010 mol/L × 0.005 L × 373.22 g/mol

-

Mass (g) = 0.018661 g

-

Mass (mg) = 18.66 mg

-

Step-by-Step Experimental Procedure

-

Prepare the Vial: Label a sterile amber glass vial or cryotube with the compound name ("4-Bromolevamisole"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Weigh the Compound: Place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 18.66 mg) of (-)-p-Bromolevamisole oxalate powder. Record the exact mass.

-

Transfer: Gently transfer the weighed powder into the pre-labeled vial. Tap the weigh boat to ensure all powder is transferred.

-

Add Solvent: Using a calibrated micropipette, add the calculated volume (e.g., 5 mL) of anhydrous DMSO to the vial.

-

Dissolution: Cap the vial securely and vortex at medium-high speed for 1-2 minutes. The solution should become clear.

-

Inspect for Solubility: Visually inspect the solution against a light source to ensure no solid particles remain. If particles are present, vortex for another minute or sonicate in a water bath for 5-10 minutes until the solution is completely clear.

-

Final Storage: Once fully dissolved, the stock solution is ready for quality control and storage.

Workflow Visualization

Caption: Workflow for 4-Bromolevamisole Stock Preparation.

Protocol II: Quality Control and Validation

A prepared stock solution is not trustworthy until it is validated. Quality control (QC) is a self-validating step to confirm the solution's integrity before it is used in critical experiments.[8]

The Principle of Validation

Validation ensures that the prepared solution meets the required specifications. The primary check is for complete dissolution, as undissolved compound invalidates the concentration assumption. For applications requiring the highest degree of accuracy, analytical techniques can be employed to confirm the concentration, although this is not standard for routine laboratory use.

QC Methods

-

Visual Inspection (Mandatory): The most fundamental QC step. A properly prepared stock solution must be a clear, homogenous liquid free of any visible particulates, crystals, or cloudiness.

-

Test Dilution (Recommended): Prepare a small-volume, high-concentration dilution of your stock into the aqueous buffer or cell culture medium you plan to use for your experiments (e.g., dilute 1 µL of 10 mM stock into 99 µL of buffer for a 100 µM solution). Observe for any signs of precipitation. Some compounds are highly soluble in pure DMSO but may crash out of solution when introduced to an aqueous environment. This test preemptively identifies potential solubility issues in the final assay.

-

Concentration Verification (Optional/Advanced): For GMP-regulated environments or highly sensitive quantitative assays, the concentration can be verified using methods like UV-Vis spectroscopy (if a molar extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC) with a standard curve.

QC Workflow Visualization

Caption: Quality Control Workflow for Stock Solution Validation.

Storage and Handling of Stock Solutions

The long-term stability of your 4-Bromolevamisole stock solution is paramount. Improper storage can lead to degradation of the compound or contamination of the solution.

The Principle of Stability

Chemical stability is influenced by temperature, light, water content, and physical stress (e.g., freeze-thaw cycles). The goal of a proper storage strategy is to minimize the impact of these factors. Aliquoting is a key practice to preserve the integrity of the master stock by minimizing handling and exposure.

Storage Recommendations

-

Aliquoting: Immediately after preparation and validation, divide the master stock solution into smaller, single-use aliquots in properly labeled cryovials. This is the most effective way to prevent contamination and degradation from repeated freeze-thaw cycles.[1][9]

-

Storage Temperature:

-

Long-term (months): Store aliquots at -80°C. One supplier suggests stability for up to 6 months at this temperature.[1]

-

Short-term (weeks to a month): Storage at -20°C is acceptable.[1][10]

-

Some ready-made solutions are noted to be stable for years at 2-8°C, but this may depend on specific formulations and stabilizers not present in a freshly prepared solution. For maximum security of a lab-prepared stock, frozen storage is recommended.

-

-

Protection from Light: 4-Bromolevamisole and DMSO can be light-sensitive.[10] Always store vials in a sealed, opaque container (e.g., a freezer box) and minimize exposure to ambient light during handling.

-

Handling Thawed Aliquots: When ready to use, thaw an aliquot at room temperature. Gently vortex to ensure homogeneity before pipetting. Do not refreeze a partially used aliquot; discard any unused portion to maintain the integrity of your future experiments.

Storage Best Practices Visualization

Caption: Key Recommendations for Stock Solution Storage.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound will not fully dissolve. | 1. Insufficient solvent volume.2. Low-quality or non-anhydrous DMSO.3. Solution is supersaturated (concentration too high). | 1. Re-check calculations and pipette calibration.2. Use fresh, high-purity anhydrous DMSO.3. Gently warm the solution (to ~30°C) while vortexing. If it still doesn't dissolve, prepare a new, more dilute stock. |

| Precipitate forms after storage. | 1. Solution was not fully dissolved initially.2. Water was absorbed by hygroscopic DMSO, reducing solubility.3. Compound degradation. | 1. Warm aliquot to room temperature and vortex/sonicate to attempt re-dissolution.2. Ensure vials are tightly capped and use anhydrous DMSO for preparation.3. If re-dissolution fails, discard the aliquot and use a fresh one. |

| Inconsistent experimental results. | 1. Inaccurate initial stock concentration.2. Degradation of the stock solution over time.3. Inaccurate dilutions from the stock. | 1. Prepare a fresh stock solution, paying close attention to weighing and volume measurements.2. Use a new, frozen aliquot for each experiment.3. Check pipette calibration and dilution calculations. |

References

- Vertex AI Search. (2026, February 9).

- Vertex AI Search. (2025, March 6). DMSO as solvent: Significance and symbolism.

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide. ACS.org.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

-

National Center for Biotechnology Information. (n.d.). 4-Bromolevamisole. PubChem. Retrieved from [Link]

- Vertex AI Search. (2024, September 9).

- Global Substance Registr

- Chem-Impex. (n.d.). (-)

- Sevaljevic, V., et al. (n.d.).

- U.S. Environmental Protection Agency. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. QA/SAC - Americas.

- MilliporeSigma. (n.d.). (-)

- California Air Resources Board. (2018, September 17).

- MilliporeSigma. (n.d.). (-)

- MedChemExpress. (n.d.). (-)-p-Bromotetramisole oxalate (L-p-Bromotetramisole oxalate)

- MilliporeSigma. (n.d.). (-)

- CampusOptics. (2025, October 9). Understanding Chemical Inventory Management.

- World Health Organization. (n.d.). 6. Process control— introduction to quality control. Extranet Systems.

- MilliporeSigma. (n.d.). (-)

- EHA Soft Solutions. (2025, February 10). The Smart Way to Manage Chemicals – Efficient and Secure Chemical Inventory Software.

- National Center for Biotechnology Information. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem.

- MOLNOVA. (n.d.). (-)

- Farmed Animal Antimicrobial Stewardship Initiative. (n.d.). Storage and Handling of Livestock Medicines.

- University of Michigan. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.

- Clinisciences. (n.d.). DMSO.

- Hello Bio. (n.d.). DMSO (Sterile-filtered) | Stem cell cryopreservant.

- University of Michigan. (n.d.). RECIPES FOR STOCK SOLUTIONS.

- ResearchGate. (2016, May 19).

- Renoux, G., & Renoux, M. (1977). [Mechanisms of action of levamisole, stimulating cellular immune responses]. Annales d'immunologie.

- Lagunin, A. A., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.

- Goldstein, G. (1978). Mode of action of levamisole.

- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.

- MilliporeSigma. (n.d.). (-)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. DMSO as Extraction Solvent: Applications in Chemical Processing and Purification | Aure Chemical [aurechem.com]

- 3. acs.org [acs.org]

- 4. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 40470004-2 | DMSO Clinisciences [clinisciences.com]

- 7. (−)-p-ブロモレバミゾールシュウ酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. extranet.who.int [extranet.who.int]

- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]

Application Note: High-Efficiency Liquid-Liquid Extraction of 4-Bromolevamisole from Human Plasma

[1]

Executive Summary

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the isolation of 4-Bromolevamisole from human plasma. 4-Bromolevamisole, a halogenated derivative of the immunomodulator Levamisole, is frequently encountered in forensic toxicology as a cocaine adulterant and in specific metabolic studies.

Due to the basicity of the imidazothiazole core (pKa ~9.0), this protocol utilizes a pH-modulated extraction strategy . By adjusting the plasma pH to >10.0 using an alkaline buffer, we suppress ionization, driving the analyte into the organic phase. We recommend Methyl tert-butyl ether (MTBE) as the primary extraction solvent due to its optimal polarity balance—sufficient to solubilize the brominated moiety while minimizing the co-extraction of plasma phospholipids compared to Ethyl Acetate.

Physicochemical Basis & Strategy

The Chemical Challenge

-

Analyte: 4-Bromolevamisole (

) -

Key Property: Weak base (Tertiary amine).[1]

-

Lipophilicity: The addition of the bromine atom at the para position significantly increases the LogP compared to Levamisole, making it more hydrophobic.

-

Matrix Interference: Plasma contains albumin, lipoproteins, and phospholipids that can cause ion suppression in LC-MS/MS.[1]

The Extraction Logic

-

Alkalization (The "Switch"): At physiological pH (7.4), a portion of 4-Bromolevamisole exists in the protonated (ionized) form, which is water-soluble.[1] To extract it, we must shift the equilibrium to the free base.

-

Solvent Selection:

Reagents & Materials

| Reagent | Grade/Specification | Purpose |

| 4-Bromolevamisole Standard | >98% Purity | Calibration |

| Internal Standard (IS) | Levamisole-d5 or Tetramisole | Normalization |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) | HPLC Grade |

| Alkalizing Agent | 0.1 M Sodium Hydroxide (NaOH) | pH Adjustment |

| Reconstitution Solution | 10% Acetonitrile in 0.1% Formic Acid | LC-MS Mobile Phase |

| Plasma Matrix | Drug-free Human Plasma | Blank/Control |

Detailed Experimental Protocol

Step 1: Sample Pre-treatment[2][3][4]

-

Thaw plasma samples at room temperature and vortex for 10 seconds to ensure homogeneity.

-

Aliquot 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube (or 96-well deep-well plate).

-

Add 20 µL of Internal Standard working solution (e.g., Levamisole-d5 at 100 ng/mL).[1]

-

Vortex briefly (5 sec) and let stand for 5 minutes to allow IS equilibration with plasma proteins.

Step 2: pH Adjustment (Critical)[1]

-

Add 200 µL of 0.1 M NaOH (or 0.5 M Ammonium Hydroxide) to the sample.[1]

-

Why: This neutralizes the charge on the nitrogen atom.

-

Vortex for 10 seconds. The sample pH should now be approximately 10-11.[1]

Step 3: Liquid-Liquid Extraction[1]

-

Add 1.0 mL of MTBE to the sample.[1]

-

Cap the tubes tightly.

-

Agitation: Shake vigorously on a multi-tube vortexer or shaker plate for 10 minutes at 1500 rpm.

-

Note: Simple vortexing for 30 seconds is insufficient for maximum recovery; sustained contact time is required for partitioning.[1]

-

Step 4: Phase Separation

-

Centrifuge samples at 4,000 x g for 10 minutes at 4°C.

-

Observation: You will see three layers: a bottom aqueous pellet (proteins/plasma), a thin interface "rag" layer, and a clear top organic layer (MTBE).[1]

Step 5: Transfer & Evaporation

-

Flash Freeze (Optional but Recommended): Place the bottom of the tubes in a dry ice/ethanol bath for 2 minutes. The aqueous layer will freeze solid, allowing you to pour off the organic layer without contamination.

-

Transfer 800 µL of the supernatant (organic layer) to a clean glass tube or 96-well collection plate.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

Step 6: Reconstitution

-

Add 100 µL of Reconstitution Solution (10% ACN / 90% Water + 0.1% Formic Acid).

-

Vortex for 1 minute.

-

Transfer to LC vials with inserts. Inject 5-10 µL into the LC-MS/MS.

Workflow Visualization

The following diagram illustrates the critical path for the extraction process.

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for 4-Bromolevamisole emphasizing the critical pH adjustment phase.

Validation & Quality Control

To ensure the method is self-validating, the following parameters must be monitored:

Recovery & Matrix Effect

| Parameter | Acceptance Criteria | Calculation |

| Absolute Recovery | > 85% | (Area_Extracted / Area_PostSpike) × 100 |

| Matrix Effect | 85-115% | (Area_PostSpike / Area_StandardSolution) × 100 |

| Process Efficiency | > 80% | Recovery × Matrix Effect |

Mass Spectrometry Tuning

4-Bromolevamisole has a unique isotopic signature due to Bromine (

-

Precursor Ions: Monitor both

~283 and ~285 (depending on protonation state M+H). -

Confirmation: The peak area ratio of the 283/285 pair should remain constant (approx 1:1). Deviation indicates interference.[1]

Troubleshooting Guide

-

Low Recovery: Check the pH of the aqueous phase before adding solvent. If pH < 9.5, the drug is still ionized. Increase NaOH concentration.

-

Emulsions: If the interface is cloudy after centrifuging, increase spin time to 20 minutes or add a "brine step" (add 50 µL saturated NaCl) before extraction to increase ionic strength.

-

High Background: Switch from MTBE to n-Hexane/Ethyl Acetate (90:10). This reduces phospholipid extraction but may slightly lower analyte recovery.[1]

References

-

PubChem. (n.d.).[1] (-)-p-Bromotetramisole oxalate (Compound).[1] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]

-

Kouassi, E., et al. (1986).[1] Determination of levamisole by HPLC in plasma samples.[1][3][4][5][6] (Methodological basis for levamisole extraction). Journal of Liquid Chromatography. Retrieved from [Link]

-

Woźniak, B., et al. (2019).[1] Determination of Levamisole and Mebendazole... by HPLC-MS/MS. (Demonstrates basic ethyl acetate extraction efficiency). National Institutes of Health (PMC).[1] Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (Theoretical basis for pH-dependent extraction).[1] Retrieved from [Link]

Sources

- 1. (-)-p-Bromotetramisole oxalate | C13H13BrN2O4S | CID 2724023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arborassays.com [arborassays.com]

- 3. ovid.com [ovid.com]

- 4. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Levamisole & 4-Bromolevamisole

The following guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and method development scientists.

Ticket ID: #LMS-BR-SEP-001

Topic: Resolution (

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: Separating Levamisole (LMS) from its halogenated analog, 4-Bromolevamisole (4-Br-LMS), is a classic "critical pair" problem in HPLC.

-

Levamisole: A polar, basic imidazothiazole (

). -

4-Bromolevamisole: Structurally identical except for a bromine substitution on the phenyl ring.

The Separation Mechanism:

While both compounds are basic, the bromine atom significantly increases the lipophilicity (

Root Cause of Overlap: Co-elution typically occurs due to:

-

Insufficient Hydrophobic Selectivity: The column fails to distinguish the halogen contribution.

-

Inappropriate pH: Operating near the

(pH 6.0–7.5) causes peak broadening and retention shifting, merging the peaks. -

Gradient Compression: A steep organic ramp forces the more hydrophobic 4-Br-LMS to elute too quickly, crashing into the Levamisole tail.

Method Development & Optimization Protocol

Do not rely on trial and error. Follow this logic-gated optimization path to guarantee resolution (

Phase 1: The pH Switch (The "On/Off" Switch)

Levamisole is a weak base. Its ionization state dictates its retention.

-

Option A (Low pH - Recommended): Run at pH 3.0 (using Phosphate or Formate buffer).

-

Why: Both molecules are fully protonated (ionized). They are most polar here, reducing retention times but maximizing peak sharpness. The hydrophobic difference (Br vs. H) remains the primary separation driver.

-

-

Option B (High pH): Run at pH 9.5 - 10.0 (using Ammonium Bicarbonate or DEA).

-

Why: Both molecules are neutral. Retention increases significantly. This maximizes the interaction with the stationary phase, often doubling the resolution between the parent and the bromo-analog.

-

Warning: Requires a high-pH stable column (e.g., Hybrid Silica or Polymer).

-

Phase 2: Stationary Phase Selection

If pH adjustment fails, the column chemistry is the limiting factor.

| Column Chemistry | Mechanism of Action | Suitability for LMS/Br-LMS |

| C18 (L1) | Hydrophobic Interaction | Moderate. Good for general retention, but may struggle to separate the specific Br-selectivity without long runs. |

| Phenyl-Hexyl (L11) | Excellent. The phenyl ring in the stationary phase interacts differently with the electron-withdrawing Bromine on 4-Br-LMS vs. the unsubstituted Levamisole. | |

| Pentafluorophenyl (PFP) | Dipole-Dipole + H-Bonding | High. The fluorine atoms on the column interact strongly with the basic nitrogens and the halogenated ring. |

Phase 3: The "Resolution Gradient"

Avoid isocratic methods if impurities are variable. Use a "Focusing Gradient."

Recommended Start Conditions:

-

Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Phosphate (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).[1] Note: ACN is preferred over MeOH for sharper peaks with basic amines.

Protocol:

-

Hold: 5% B for 2 minutes (Traps polar degradants).

-

Ramp: 5% to 30% B over 15 minutes. (Shallow slope separates the critical pair).

-

Wash: Ramp to 90% B to elute highly lipophilic dimers.

Visualizing the Decision Logic

The following diagram illustrates the troubleshooting workflow for resolving peak overlap.

Caption: Decision tree for resolving Levamisole/4-Bromolevamisole co-elution. Priority is given to pH control followed by stationary phase selectivity.

Troubleshooting FAQs (Specific Scenarios)

Q1: I am using a C18 column at pH 3.0, but the peaks are still merging at the base (Resolution ~1.2). What now?

Diagnosis: This is likely a "mass overload" or "silanol activity" issue. Levamisole is a base and can tail significantly on older silica, masking the 4-Br-LMS peak. The Fix:

-

Add an Ion-Pair Reagent: Add 5mM Hexanesulfonic Acid to Mobile Phase A. This masks the silanols and creates a neutral complex, sharpening the peaks.

-

Add a Competitor Base: Add 0.1% Triethylamine (TEA) to the buffer. TEA saturates the active sites on the silica so Levamisole doesn't stick.

Q2: Why does 4-Bromolevamisole sometimes elute before Levamisole?

Diagnosis: This is rare in Reversed-Phase but common in HILIC (Hydrophilic Interaction Liquid Chromatography) or if you are using a Cyanopropyl column. The Fix: Verify your column mode. In HILIC, the more polar Levamisole retains longer than the less polar 4-Bromolevamisole. If you are in RP mode and see this, check if your "4-bromo" standard is actually a different isomer or a degradation product like the hydrolysis product (Levamisole acid), which elutes very early.

Q3: My Levamisole peak area is inconsistent when 4-Bromolevamisole is present.

Diagnosis: 4-Bromolevamisole is chemically reactive (alkylating agent). If left in solution with Levamisole for long periods (e.g., in the autosampler), they may react or degrade. The Fix:

-

Keep autosampler temperature at 4°C .

-

Limit run times.

-

Prepare standards fresh daily.

-

Check Wavelength: Ensure you are detecting at an isosbestic point or a wavelength where both have stable absorbance (215 nm is standard, but 225 nm reduces noise).

Standardized Method Parameters (Template)

Use these parameters as your baseline for validation.

| Parameter | Specification |

| Column | Agilent Zorbax Eclipse Plus C18 OR Phenomenex Kinetex Phenyl-Hexyl |

| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm |

| Temperature | 30°C (Control is critical; higher temp = sharper peaks but less retention) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 215 nm (Primary), 225 nm (Secondary) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with H3PO4) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Run Time | 20 Minutes |

References

-

PubChem. Levamisole Hydrochloride (Compound Summary). National Library of Medicine. (Source for pKa and LogP data). [Link]

-

Sari, P. et al. (2006). Stability of Levamisole Oral Solutions.[2] Journal of Pharmacy & Pharmaceutical Sciences. (Degradation pathways and HPLC conditions). [Link]

-

Vandeputte, M. et al. (2012). Determination of Levamisole and Adulterants.[2][3][4][5] Forensic Science International. (Differentiation of Levamisole analogs). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]

- 3. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. Levamisole Hydrochloride [drugfuture.com]

minimizing matrix effects in 4-Bromolevamisole mass spectrometry

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects

Welcome to the technical support resource for the mass spectrometric analysis of 4-Bromolevamisole. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with assay variability, accuracy, and sensitivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your methods effectively. Matrix effects are a pervasive challenge in LC-MS, particularly with complex biological samples, but with a systematic approach, they can be understood and overcome.[1][2]

Part 1: Frequently Asked Questions - Diagnosis & Strategy

This section addresses the most common initial questions when matrix effects are suspected. Understanding the problem is the first step toward solving it.

Q1: What are matrix effects, and why are they a critical issue for 4-Bromolevamisole quantification?

A: In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte you intend to measure (4-Bromolevamisole).[3] These components can include salts, proteins, lipids (especially phospholipids), and metabolites.[4][5] Matrix effects are the alteration of your analyte's ionization efficiency due to the presence of these co-eluting components in the mass spectrometer's ion source.[6]

This phenomenon typically manifests in two ways:

-

Ion Suppression: This is the most common effect, where matrix components compete with 4-Bromolevamisole for ionization, leading to a decreased analyte signal.[7] This results in reduced sensitivity and can lead to an underestimation of the analyte's true concentration.[4]

-

Ion Enhancement: Less frequently, some matrix components can actually boost the ionization of the analyte, causing an artificially high signal and an overestimation of the concentration.[5]

The core problem is that matrix effects are often inconsistent and unpredictable from sample to sample, which compromises method accuracy, precision, and reproducibility—critical parameters governed by regulatory guidelines.[4][8] For an analyte like 4-Bromolevamisole, which may be measured at low concentrations in complex biological fluids (e.g., plasma, serum, tissue homogenates), failing to control for matrix effects can render the analytical data unreliable.[9]

Q2: My calibration curves are inconsistent and my recovery is variable. How can I definitively diagnose matrix effects in my assay?

A: Visual inspection of a chromatogram is often not enough to detect matrix effects, as the interfering components may not produce a signal in your specific monitoring channel.[10] Two key experiments are essential for diagnosis:

-

Qualitative Assessment via Post-Column Infusion: This is the best method to visualize the specific regions in your chromatogram where ion suppression or enhancement occurs.[11][12] You continuously infuse a standard solution of 4-Bromolevamisole directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A stable baseline signal is established from the infused standard. Any dip or rise in this baseline as the matrix components elute indicates a region of ion suppression or enhancement, respectively.[11]

-

Quantitative Assessment via Post-Extraction Spike Analysis: This experiment quantifies the extent of the matrix effect.[4][13] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a clean solvent solution at the same concentration.

| Matrix Effect (ME) Calculation |

| ME (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100 |

| An ME value < 100% indicates ion suppression. |

| An ME value > 100% indicates ion enhancement. |

| Values between 85% and 115% are often considered acceptable, but this depends on assay requirements.[6] |

The workflow below outlines a decision-making process for tackling these issues once they are identified.

Caption: A decision tree for diagnosing and mitigating matrix effects.

Part 2: Troubleshooting Guides - Mitigation Techniques

Once diagnosed, matrix effects can be addressed through a combination of intelligent sample preparation, optimized chromatography, and appropriate internal standardization.

Q3: I've confirmed significant ion suppression. What is the most effective sample preparation strategy to clean up my biological samples?

A: While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids, which are a primary cause of ion suppression in plasma and serum.[14] To robustly remove interferences for a basic compound like 4-Bromolevamisole, a more selective technique is required.

Recommendation: The most powerful approach is Mixed-Mode Solid Phase Extraction (SPE) , specifically using a cation-exchange (MCX) sorbent. This technique leverages two separate retention mechanisms to isolate your analyte while aggressively washing away interferences.

-

Mechanism 1 (Reversed-Phase): The hydrophobic backbone of the sorbent retains lipids and other non-polar interferences.

-

Mechanism 2 (Ion-Exchange): The negatively charged functional groups on the sorbent bind the positively charged 4-Bromolevamisole (which is basic and will be protonated at low pH).

This dual mechanism allows you to use a strong organic solvent (like methanol) to wash away phospholipids that are retained by reversed-phase, while your analyte remains bound by the strong cation exchange interaction.

Comparison of Common Sample Preparation Techniques:

| Technique | Primary Removal | Phospholipid Removal | Analyte Recovery | Throughput | Selectivity |

| Protein Precipitation (PPT) | Proteins | Poor[15] | High | High | Low |

| Liquid-Liquid Extraction (LLE) | Lipids, Salts | Good | Variable | Medium | Medium |

| Phospholipid Removal (PLR) Plates | Proteins, Phospholipids | Excellent[16][17] | High | High | Medium |

| Mixed-Mode SPE (MCX) | Proteins, Lipids, Salts | Excellent | High & Reproducible | Medium | High |

Q4: I don't have access to mixed-mode SPE. Are there simpler alternatives that are still effective against phospholipids?

A: Yes. If throughput and simplicity are paramount, dedicated Phospholipid Removal (PLR) plates or cartridges are an excellent alternative.[15] These products often function like a protein precipitation plate but contain a specialized sorbent (e.g., zirconia-coated particles) that selectively binds and removes phospholipids from the sample supernatant.[16][18][19]

The workflow is nearly as simple as standard protein precipitation: you precipitate proteins with an organic solvent, and the resulting supernatant passes through the PLR sorbent, which captures the phospholipids while allowing your analyte to flow through for collection.[17] This provides a much cleaner extract than PPT alone with minimal additional effort.

Q5: Can I eliminate matrix effects simply by adjusting my LC method?

A: In some cases, yes. The goal of chromatographic mitigation is to separate the elution of 4-Bromolevamisole from the region(s) of ion suppression you identified in your post-column infusion experiment.[20]

Effective Chromatographic Strategies:

-

Modify the Gradient: Adjust the gradient slope to shift the retention time of 4-Bromolevamisole away from the "suppression zone," which often appears early in the run with unretained matrix components or later with eluting phospholipids.[20]

-

Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a biphenyl column) can alter the selectivity between your analyte and the matrix interferences, potentially resolving them.

-

Use a Divert Valve: Program the divert valve to send the highly contaminated initial portion of the eluent (containing salts and unretained material) and the very end of the gradient (where strongly bound interferences may elute) to waste instead of the MS source.[13] This keeps the ion source cleaner and reduces interference.

However, chromatography should be seen as a complementary tool to good sample preparation, not a replacement for it. Relying solely on chromatography to resolve severe matrix issues can lead to a less robust method.

Q6: Even with good sample prep, I see some variability. How do I compensate for remaining matrix effects?

A: This is precisely the role of an Internal Standard (IS) . An IS is a compound added at a known, constant concentration to every sample, calibrator, and QC.[21] The quantification is then based on the ratio of the analyte peak area to the IS peak area.